molecular formula C16H12N2 B085044 2,3-Diphenylbutanedinitrile CAS No. 15146-07-3

2,3-Diphenylbutanedinitrile

Cat. No. B085044
CAS RN: 15146-07-3
M. Wt: 232.28 g/mol
InChI Key: KJPHABUGXMBVHI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 2,3-Diphenylbutanedinitrile involves multi-step chemical processes. For instance, a synthesis pathway starting from 2-phenylpropionic acid to synthesize 2,3-dimethyl-2,3-diphenylbutanediol-1,4-ditosylate showcases the complex reactions involving bromination, coupling with zinc/copper couple, reduction, and tosylation to achieve the target compound (Xi et al., 1985).

Molecular Structure Analysis

Structural studies of organoboron compounds provide insights into the molecular structure of related compounds through crystal and molecular structures analysis, emphasizing the steric hindrance and spatial arrangements in molecules (Kliegel et al., 1984).

Chemical Reactions and Properties

2,3-Diphenylbutadiene, a related compound, demonstrates behavior in addition reactions, forming various products through interactions with hydrogen bromide, oxides of nitrogen, and diazonium compounds, indicative of the versatile chemical reactivity and potential of 2,3-Diphenylbutanedinitrile derivatives (Allen et al., 1939).

Physical Properties Analysis

The synthesis and analysis of imines from 2,3-diphenylbutane-1,4-diamine offer a glimpse into the physical properties, such as intramolecular hydrogen bonds and stereoisomers' stabilization, pertinent to understanding 2,3-Diphenylbutanedinitrile's characteristics (Biletzki et al., 2012).

Chemical Properties Analysis

Experimental and theoretical studies on simple symmetrically substituted diphenylbuta-1,3-diyne derivatives, closely related to 2,3-Diphenylbutanedinitrile, illuminate the spectroscopic properties, photophysical characteristics, and structural-property relationships crucial for understanding the compound's chemical behavior (Wierzbicka et al., 2015).

Scientific Research Applications

  • Synthesis and Spectral Properties of Porphyrazines : 2,3-Diphenylbutanedinitrile was used in the synthesis of Mg(II) porphyrazine complexes, leading to hexaphenyl-substituted porphyrazines. These compounds were analyzed for their electronic and steric structure and spectral properties, contributing to the understanding of molecular orbital perturbation theory and quantum-chemical calculations (Stuzhin et al., 2007).

  • Polymer Modifier and Fireproofing Agent : The compound's structural properties enable it to act as a free-radical initiator in polymerization processes. It is also used as a synergist in fireproofing agents for polyolefins, enhancing fireproofing effects while minimizing impact on polymer properties (Shen Xiao-don, 1999).

  • Graft Addition to Polyethylene : 2,3-Diphenylbutanedinitrile was involved in the graft addition of vinyltriethoxysilane to polyethylene, indicating its role in polymer modification processes (Parent et al., 2006).

  • Iridium-Catalyzed Asymmetric Hydrogenation : The hydrogenation of 2,3-Diphenylbutanedinitrile was studied to understand the kinetics and selectivity of the process, which has implications in asymmetric synthesis and catalysis (Cui et al., 2005).

  • Synthesis of Head-to-Head Polymers : This compound was used in the synthesis of head-to-head poly(α-methylstyrene), demonstrating its role in the development of novel polymer structures (Xi et al., 1985).

  • Resolution and Purification in Stereochemistry : It was utilized in the resolution of C2-symmetric 2,3-diphenylbutane-1,4-diol and purification of diastereomeric compounds, highlighting its importance in stereochemical studies (Periasamy et al., 2001).

Safety And Hazards

The safety data sheet for 2,3-Diphenylbutanedinitrile provides information on its hazards, including hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls/personal protection .

properties

IUPAC Name

2,3-diphenylbutanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2/c17-11-15(13-7-3-1-4-8-13)16(12-18)14-9-5-2-6-10-14/h1-10,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJPHABUGXMBVHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C#N)C(C#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70934262
Record name 2,3-Diphenylbutanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70934262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Diphenylbutanedinitrile

CAS RN

15146-07-3, 5424-86-2
Record name NSC117511
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117511
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC12494
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12494
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Diphenylbutanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70934262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name meso-1,2-Dicyano-1,2-diphenylethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
LL Koh, Y Xu, KY Sim, E Liang… - … Section C: Crystal …, 1994 - scripts.iucr.org
Of the title compounds,(I) meso-and (II)(_)-2, 3-diphenylbutanedinitrile, CIrHIzN2,(l) adopts the trans conformation with disorder in the inner part of the molecule, whereas in (lI), the two …
Number of citations: 2 scripts.iucr.org
PA Stuzhin, IV Pimkov, A Ul'-Khak, SS Ivanova… - Russian Journal of …, 2007 - Springer
Cross cyclotetramerization of trans-2,3-diphenylbutanedinitrile with 1,2,5-thia(selena)diazole-3,4-dicarbonitriles or phthalodinitrile in the presence of magnesium butoxide gave mixtures …
Number of citations: 20 link.springer.com
J Chen, S Li - RSC advances, 2020 - pubs.rsc.org
In this study, hyperaccumulator waste, ie, Pteris vittata L. was converted into bio-oil, biogas and biochar via sub- and supercritical hydrothermal liquefaction processes. These products …
Number of citations: 18 pubs.rsc.org
SAGS Silva - 2017 - run.unl.pt
A method for the preparation of optically active cyclic 4-hydroxyacylazyridines ((x+ 1)-hydroxyazabicyclo [x. 1.0] alkane-2-ones) is described. It is based on the stereoselective …
Number of citations: 3 run.unl.pt

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